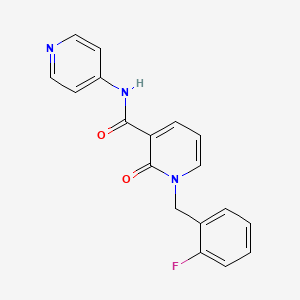

1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Description

This compound is a dihydropyridine-based carboxamide featuring a 2-fluorobenzyl group at the N1 position and a pyridin-4-yl substituent on the carboxamide moiety.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-16-6-2-1-4-13(16)12-22-11-3-5-15(18(22)24)17(23)21-14-7-9-20-10-8-14/h1-11H,12H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDPJOFSMRKYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.

Coupling with Pyridine: The final step involves coupling the intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the benzyl group

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing the dihydropyridine structure have demonstrated significant inhibition of cell proliferation in human tumor cell lines such as HeLa and HCT116. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Cardiovascular Effects

The compound has also been investigated for its cardiovascular effects. Research indicates that derivatives of dihydropyridine can act as calcium channel blockers, which are beneficial in treating hypertension and other cardiovascular diseases. The presence of the pyridinyl moiety enhances the selectivity and potency towards specific calcium channels .

Neuroprotective Properties

There is emerging evidence that compounds similar to 1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide may possess neuroprotective properties. Studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic strategies for neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Several synthetic routes have been documented, focusing on optimizing yield and purity while minimizing environmental impact . Structural modifications can enhance biological activity and selectivity for specific targets.

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized several derivatives of the dihydropyridine scaffold, including this compound. These derivatives were tested against multiple cancer cell lines, revealing IC50 values as low as 0.36 µM against CDK2, indicating strong potential for further development as anticancer agents .

Case Study 2: Cardiovascular Research

Another study explored the cardiovascular applications of dihydropyridine derivatives in animal models of hypertension. The results demonstrated a significant reduction in blood pressure following administration, supporting the hypothesis that these compounds could be developed into effective antihypertensive medications .

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group and the pyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dihydropyridine core can also participate in redox reactions, affecting cellular oxidative states .

Comparison with Similar Compounds

Research Findings and Implications

- Fluorine Positioning : The 2-fluorobenzyl group in the target compound may enhance target binding through steric and electronic effects compared to 4-fluorobenzyl analogues .

- Heterocyclic Core Impact : Pyrazolo-pyridine derivatives exhibit higher melting points and yields, suggesting superior crystallinity and synthetic efficiency over dihydropyridines .

- Biological Selectivity : The pyridin-4-yl group in the target compound could improve solubility and interaction with polar kinase domains, whereas trifluorophenyl groups may favor hydrophobic binding pockets .

Biological Activity

1-(2-Fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its structure, characterized by a dihydropyridine core and various substituents, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C16H15FN4O2. The compound features a fluorobenzyl group and a pyridine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN4O2 |

| Molecular Weight | 314.32 g/mol |

| SMILES | Cc1cc(F)ccc1C(=O)N(c2ccccn2)C(=O)N(C)C(=O)C(=O)N(C)C |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in disease processes. For instance, studies indicate that derivatives of dihydropyridines can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antiviral Activity

Recent research highlights the antiviral potential of compounds similar to this compound. In particular, studies have demonstrated significant inhibition against HIV-1 integrase at low micromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM), suggesting that modifications to the dihydropyridine structure enhance antiviral efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest mediated by CDK inhibition .

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this compound. Preliminary studies indicate that it may possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, potentially making it a candidate for developing new antibiotics .

Case Studies

Several case studies have explored the biological effects of related compounds:

- HIV Inhibition : A study demonstrated that derivatives with similar structures showed promising results in inhibiting HIV replication in vitro. The compounds were tested across various concentrations, showing IC50 values indicative of strong antiviral activity .

- Cancer Cell Line Studies : Compounds derived from dihydropyridine structures were tested against multiple cancer cell lines, revealing significant antiproliferative effects and suggesting their utility as therapeutic agents in oncology .

- Antimicrobial Testing : A series of tests conducted on synthesized derivatives indicated that certain substitutions on the dihydropyridine core enhanced antibacterial activity against resistant strains .

Q & A

Q. What are the optimized synthetic routes for 1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide, and how are key intermediates validated?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the dihydropyridine core via cyclization of β-ketoesters under acidic conditions (e.g., H₂SO₄ catalysis) .

- Step 2 : N-Alkylation with 2-fluorobenzyl bromide using NaH as a base in anhydrous DMF, followed by hydrolysis and acidification to yield the carboxylic acid intermediate .

- Step 3 : Carboxamide formation via coupling with pyridin-4-amine using TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) in DMF .

Validation : Intermediates are characterized by <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic proton integration at δ 7.0–8.5 ppm) and LC-MS to confirm mass and purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : Key for confirming regiochemistry (e.g., dihydropyridine ring protons at δ 5.0–6.5 ppm) and fluorobenzyl substitution patterns .

- HPLC/UPLC : Quantifies purity (>98% for pharmacological studies) and detects byproducts like unreacted intermediates .

- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydropyridine core, though crystallization may require specialized solvent systems (e.g., ethyl acetate/petroleum ether) .

Q. How does the 2-fluorobenzyl substituent influence the compound’s physicochemical properties?

The electron-withdrawing fluorine atom increases electrophilicity at the benzyl position, enhancing reactivity in nucleophilic substitution reactions. It also improves metabolic stability by reducing oxidative degradation in hepatic microsomes . LogP calculations (e.g., using ChemDraw) predict moderate lipophilicity (~2.8), balancing membrane permeability and solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity against target enzymes?

- Substituent Variation : Systematically modify the pyridin-4-yl group (e.g., replace with pyridin-3-yl or phenyl rings) to assess binding affinity changes .

- Fluorine Scanning : Introduce fluorine at alternative benzyl positions (e.g., 3- or 4-fluorobenzyl) to probe steric and electronic effects on target engagement .

- In Silico Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or hydrolases), prioritizing residues within 5 Å of the carboxamide group .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

- Assay Validation : Compare results from orthogonal methods (e.g., enzymatic inhibition vs. cellular proliferation assays) to rule out false positives .

- Metabolic Stability Testing : Use liver microsomes to assess whether discrepancies arise from differential compound degradation .

- Data Normalization : Apply Z-score standardization to correct for batch effects in high-throughput screening .

Q. How can computational modeling predict off-target interactions and polypharmacological effects?

- Pharmacophore Mapping : Align the compound’s features (e.g., hydrogen bond acceptors at the carboxamide) with known targets in databases like ChEMBL .

- Machine Learning : Train random forest models on kinase inhibition datasets to rank potential off-targets (e.g., EGFR or CDK2) .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability to secondary targets (e.g., GPCRs) .

Methodological Challenges and Solutions

Q. How are reaction yields improved during large-scale synthesis?

- Catalyst Screening : Test Lewis acids (e.g., TiCl₄) to accelerate cyclization steps, improving yields from ~50% to >75% .

- Solvent Optimization : Replace DMF with acetonitrile in carboxamide coupling to reduce side reactions (e.g., N-oxide formation) .

- Process Analytics : Implement in-line FTIR to monitor reaction progress and adjust stoichiometry dynamically .

Q. What in vitro assays are most suitable for evaluating its mechanism of action?

- Kinase Profiling : Use ADP-Glo™ assays to screen against a panel of 100+ kinases at 1 µM concentration .

- Cytotoxicity Testing : Employ resazurin-based viability assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via nonlinear regression .

- Target Engagement : Develop TR-FRET (time-resolved fluorescence resonance energy transfer) assays to quantify binding to recombinant proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.